Bienvenue dans la boutique en ligne BenchChem!

kn-92

CaMKII Kinase Assay Enzymology

KN-92 (CAS 176708-42-2) is the structurally matched, pharmacologically inactive negative control for CaMKII inhibitor KN-93. Sharing an identical scaffold and physicochemical properties, KN-92 replicates all documented CaMKII-independent off-target effects—including blockade of L-type Ca²⁺ and voltage-gated K⁺ channels—yet lacks CaMKII inhibition at concentrations up to 100 µM. Substituting generic vehicle controls (DMSO/saline) is scientifically invalid: only KN-92 discriminates kinase-dependent pharmacology from scaffold-mediated artifacts. Essential for cardiac electrophysiology, neuronal LTP, hepatic stellate cell fibrosis, and oncology research. High purity (≥98%), for rigorous experimental validation.

Molecular Formula C24H25ClN2O3S
Molecular Weight 457 g/mol
CAS No. 176708-42-2
Cat. No. B531835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekn-92
CAS176708-42-2
Synonyms(2-(N-(4-Methoxybenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, phosphate)
KN 92
KN-92
Molecular FormulaC24H25ClN2O3S
Molecular Weight457 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+
InChIKeyRUAOVVIUGUOYHA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KN-92 (CAS 176708-42-2): An Essential Negative Control for CaMKII Inhibitor Studies


KN-92 (CAS 176708-42-2) is a structural analog of the widely used CaMKII inhibitor KN-93. Unlike KN-93, which potently inhibits CaMKII (Ki = 370 nM) , KN-92 is an inactive derivative that does not inhibit CaMKII activity at concentrations up to 100 μM [1]. This fundamental difference makes KN-92 indispensable as a negative control in experiments designed to validate the specific, CaMKII-dependent effects of KN-93 . Its role is critical for dissecting the kinase-dependent actions of KN-93 from its well-documented, CaMKII-independent off-target effects on various ion channels [2].

Why KN-92 (CAS 176708-42-2) is the Non-Negotiable Negative Control for KN-93


Substituting a generic negative control (e.g., vehicle, DMSO) for KN-92 in studies using KN-93 is scientifically invalid due to the unique off-target profile of the KN-93 chemical scaffold. KN-93 and KN-92 share near-identical chemical structures and physicochemical properties, differing only in a single functional group that abolishes CaMKII inhibitory activity. Consequently, they exhibit identical CaMKII-independent effects, such as blocking L-type calcium channels [1] and voltage-gated potassium channels [2]. Using a simple vehicle control fails to account for these confounding, kinase-independent actions, leading to false attribution of phenotypic outcomes to CaMKII. Only the matched use of KN-92 can properly discriminate between CaMKII-specific pharmacology and scaffold-mediated off-target activity, ensuring experimental rigor and the validity of published findings .

Quantitative Differentiation: KN-92 (CAS 176708-42-2) as a Comparator in Key Biological Assays


CaMKII Enzyme Inhibition: KN-92 is Inactive Compared to KN-93

KN-92 does not inhibit CaMKII enzymatic activity. In a direct in vitro kinase assay using rabbit myocardial CaM kinase, KN-93 exhibited potent inhibition with a calculated Ki of ≤ 2.58 μM. In stark contrast, the inactive analog KN-92 failed to inhibit the enzyme, with a Ki > 100 μM [1]. This near two-order-of-magnitude difference in potency establishes KN-92 as a genuine negative control for CaMKII-dependent effects.

CaMKII Kinase Assay Enzymology

LX-2 Cell Proliferation: KN-92 Fails to Recapitulate KN-93's Anti-Proliferative Effect

In human hepatic stellate cells (LX-2), a 24-hour treatment with KN-93 (5-50 μM) resulted in a dose-dependent reduction in cell proliferation, decreasing viability from 81.76% to 27.15% relative to control. In contrast, the inactive analog KN-92, at the same concentration range (5-50 μM), did not effectively inhibit cell proliferation [1]. Furthermore, KN-93, but not KN-92, reduced the expression of the cell cycle regulators p53 and p21 [1].

Cell Proliferation Hepatic Stellate Cells Fibrosis

Early Afterdepolarization (EAD) Suppression in Rabbit Heart: KN-92 Has No Effect

In an ex vivo rabbit heart model of arrhythmia, pre-treatment with 0.5 μM KN-93 significantly suppressed the occurrence of clofilium-induced early afterdepolarizations (EADs), which were present in only 4 of 10 hearts. Conversely, pre-treatment with the same concentration of the inactive analog KN-92 did not suppress EADs, with EADs present in 10 of 11 hearts (P = .024) [1]. In situ CaM kinase activity was increased by 37% in hearts with EADs, an increase that was prevented by KN-93 pre-treatment [1].

Cardiac Electrophysiology Arrhythmia Ex Vivo

Off-Target Kv1.5 Channel Block: KN-92 and KN-93 are Equipotent

Both KN-93 and its inactive analog KN-92 are equipotent, direct extracellular blockers of the voltage-gated potassium channel Kv1.5. In a study on cloned Kv1.5 channels, 1 μM of both compounds caused a similar degree of current inhibition [1]. The IC50 for KN-93 block of Kv1.5 was determined to be 307 ± 12 nM [1], a potency that is shared by KN-92. This demonstrates that the channel-blocking property is intrinsic to the shared chemical scaffold and entirely independent of CaMKII inhibition.

Ion Channels Electrophysiology Off-Target Effects

Validated Applications for KN-92 (CAS 176708-42-2) in Preclinical Research


Essential Negative Control for CaMKII-Dependent Cellular Proliferation and Fibrosis Studies

In studies investigating the role of CaMKII in cell proliferation, migration, or fibrosis (e.g., using hepatic stellate cells, cardiac fibroblasts, or cancer cell lines), KN-92 serves as the mandatory negative control. As demonstrated in LX-2 cells, KN-92 lacks the anti-proliferative activity of KN-93 [1]. Researchers must treat parallel experimental groups with KN-92 at the same concentrations as KN-93 to validate that any observed phenotypic changes are specific to CaMKII inhibition and not due to the compound's off-target effects on calcium or potassium channels.

Discriminating CaMKII-Dependent from -Independent Cardiac Electrophysiology

For studies exploring CaMKII's role in cardiac arrhythmias, ion channel regulation (e.g., Ito, ICa,L), and excitation-contraction coupling, KN-92 is an indispensable tool. As shown in isolated rabbit hearts and human atrial myocytes, KN-93 can suppress arrhythmias and alter channel kinetics, but only the comparison with KN-92 can confirm that these effects are CaMKII-dependent [2], [3]. KN-92 itself does not mimic the CaMKII-mediated effects of KN-93 but does replicate its direct, kinase-independent ion channel blocking properties.

Validating CaMKII's Role in Neuronal Function and Synaptic Plasticity

In neurobiology, where CaMKII is a master regulator of synaptic plasticity and memory, KN-93 is frequently used. To ensure that observed effects on long-term potentiation (LTP), neurotransmitter release, or ion channel function are truly due to CaMKII inhibition, the use of KN-92 as a negative control is critical. This is especially important given the potent, CaMKII-independent effects of KN-93 on neuronal L-type calcium channels (CaV1.2/1.3) [4]. KN-92 allows researchers to separate kinase-dependent signaling from direct channel modulation.

Differentiating CaMKII-Specific Apoptosis from Scaffold-Mediated Cell Death

In apoptosis and cell death research, KN-92 is used to confirm the specificity of KN-93's effects. For instance, while KN-93 can inhibit apoptosis induced by NAD depletion, this effect is shared by KN-92, revealing a CaMKII-independent mechanism [5]. Conversely, KN-93 and KN-92 do not inhibit apoptosis induced by chemotherapeutic agents like etoposide. Therefore, including KN-92 in these assays is essential for correctly interpreting whether a pro- or anti-apoptotic signal is transduced through the CaMKII pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for kn-92

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.